molecular formula C19H20N4O B2496565 N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide CAS No. 1445109-93-2

N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide

Cat. No. B2496565
CAS RN: 1445109-93-2
M. Wt: 320.396
InChI Key: QNQZCSRMPGKXKO-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide, also known as CPCA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CPCA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide is not yet fully understood, but it has been proposed that it may act through the inhibition of specific enzymes or signaling pathways involved in various biological processes. For example, in cancer research, N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide has been found to inhibit the activity of the enzyme AKT, which is involved in cell growth and survival. In inflammation research, N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide has been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide has been found to exhibit various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, reduction of inflammation, and neuroprotection. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide has been found to have a low toxicity profile, making it a promising candidate for further investigation as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide in lab experiments is its reproducibility and reliability in synthesis, as well as its low toxicity profile. However, one limitation is its limited solubility in water, which may affect its bioavailability and require the use of specific solvents in experiments.

Future Directions

There are several potential future directions for research involving N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide. One area of interest is the investigation of its potential as an anticancer agent, particularly in combination with other therapeutic agents. Another area of interest is the exploration of its neuroprotective effects in the treatment of neurodegenerative diseases. Additionally, further investigation is needed to fully understand the mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide and to identify potential targets for therapeutic intervention.

Synthesis Methods

N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide can be synthesized through a multi-step process involving the reaction of cyclopropylacetonitrile with 2-phenylpyridine-3-carboxaldehyde, followed by the addition of an amine group and subsequent purification steps. The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide has been reported in several research articles, demonstrating its reproducibility and reliability.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide has been investigated for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further investigation as an anticancer agent. In inflammation research, N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide has been shown to reduce inflammation by inhibiting the activation of inflammatory cells. In neurological research, N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide has been found to have a neuroprotective effect, potentially making it useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-19(13-20,15-9-10-15)23-17(24)12-22-16-8-5-11-21-18(16)14-6-3-2-4-7-14/h2-8,11,15,22H,9-10,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQZCSRMPGKXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CNC2=C(N=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide

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